molecular formula C8H13N3OS B6428519 2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine CAS No. 2034606-59-0

2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine

Cat. No.: B6428519
CAS No.: 2034606-59-0
M. Wt: 199.28 g/mol
InChI Key: HJORJAFIIFNINF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine is a heterocyclic compound that contains both a morpholine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2,6-dimethylmorpholine with 1,2,5-thiadiazole-3-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Morpholine derivatives: Compounds with the morpholine ring that have diverse applications in medicinal chemistry.

Uniqueness: 2,6-Dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine is unique due to the combination of the morpholine and thiadiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2,6-dimethyl-4-(1,2,5-thiadiazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6-4-11(5-7(2)12-6)8-3-9-13-10-8/h3,6-7H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORJAFIIFNINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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